A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: From Natural Sources to Cellular Mechanisms
A Technical Guide to 2"-O-beta-L-galactopyranosylorientin: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with demonstrated anti-inflammatory properties. This document details its natural sources, presents quantitative data on related compounds, outlines experimental protocols for extraction and analysis, and visualizes its implicated signaling pathways.
Natural Sources of 2"-O-beta-L-galactopyranosylorientin
2"-O-beta-L-galactopyranosylorientin has been predominantly isolated from plant species within the Trollius and Lophatherum genera. The primary documented sources include:
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Trollius chinensis Bunge (Golden Queen): The flowers of this perennial plant are a significant source of the compound.[1]
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Trollius ledebouri Rchb.: The flowers of this species have also been identified as a natural source.[2][3][4][5]
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Lophatherum gracile Brongn.: This perennial grass is another known source of 2"-O-beta-L-galactopyranosylorientin.
Quantitative Data
While specific yield data for 2"-O-beta-L-galactopyranosylorientin is not extensively reported in readily available literature, data for the related flavonoids, orientin and vitexin, from Trollius chinensis provides a valuable reference for extraction efficiency.
Table 1: Yield of Major Flavonoids from Trollius chinensis Flowers Using Different Extraction Methods
| Extraction Method | Compound | Yield (%) |
| Ultrasonic-Assisted Extraction (UAE) | Vitexin | 1.08 - 1.25 |
| Orientin | 0.53 - 0.62 | |
| Heating Reflux Extraction (HRE) | Vitexin | 0.89 |
| Orientin | 0.52 |
Data adapted from a study on the optimization of flavonoid extraction from Trollius chinensis Bunge.
Experimental Protocols
General Extraction of Flavonoids from Trollius chinensis (Golden Queen)
This protocol is based on a patented method for preparing a Trollius chinensis extract rich in flavonoids.
Objective: To extract total flavonoids from the dried flowers of Trollius chinensis.
Materials and Reagents:
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Dried flowers of Trollius chinensis
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Ethanol (10-100% aqueous solution)
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Macroporous adsorption resin or polyamide resin
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Rotary evaporator
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Filtration apparatus
Procedure:
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Extraction:
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To the dried flower material of Trollius chinensis, add a 10-100% ethanol-water solution in a ratio of 1:5 to 1:50 (w/v).
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Perform reflux extraction 1 to 6 times, with each extraction lasting 0.5 to 8 hours.
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After each extraction, filter the mixture and combine the ethanol-water extracts.
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Concentration:
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Recover the ethanol from the combined extract using a rotary evaporator.
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Concentrate the remaining aqueous solution to a relative density of 1.00-1.20.
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Allow the concentrate to stand, then filter to remove any precipitate.
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Purification:
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Adsorb the filtrate onto a pre-treated macroporous adsorption resin or polyamide resin column.
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Wash the column with water to remove impurities.
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Elute the flavonoid-rich fraction with 10-100% ethanol.
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Final Product:
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Collect the ethanol eluate and recover the ethanol under reduced pressure.
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Dry the resulting extract, pulverize it into a fine powder, and sieve to obtain the final Trollius chinensis flavonoid extract. The total flavonoid content in the extract is expected to be over 20%.[6]
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Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of 2"-O-beta-L-galactopyranosylorientin by measuring its impact on lipopolysaccharide (LPS)-induced inflammatory mediators in a macrophage cell line.
Objective: To determine the inhibitory effect of 2"-O-beta-L-galactopyranosylorientin on the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.
Materials and Reagents:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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2"-O-beta-L-galactopyranosylorientin
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Griess Reagent for NO measurement
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ELISA kits for TNF-α and IL-6
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Procedure:
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Cell Culture:
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Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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Cell Viability Assay (MTT Assay):
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Seed cells in a 96-well plate and treat with various concentrations of 2"-O-beta-L-galactopyranosylorientin for 24 hours to determine non-toxic concentrations.
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Add MTT solution and incubate. Subsequently, solubilize the formazan crystals and measure the absorbance to assess cell viability.
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LPS Stimulation and Treatment:
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Seed RAW 264.7 cells in appropriate culture plates.
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Pre-treat the cells with non-toxic concentrations of 2"-O-beta-L-galactopyranosylorientin for a specified period (e.g., 1 hour).
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Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
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Measurement of Inflammatory Mediators:
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Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
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TNF-α and IL-6: Measure the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
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Data Analysis:
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Analyze the data to determine the dose-dependent inhibitory effects of 2"-O-beta-L-galactopyranosylorientin on the production of NO, TNF-α, and IL-6.
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Signaling Pathways
2"-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages stimulated by lipopolysaccharide (LPS). The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In response to LPS, this pathway is activated, leading to the production of pro-inflammatory cytokines. 2"-O-beta-L-galactopyranosylorientin is proposed to inhibit this pathway.
Caption: Proposed inhibition of the LPS-induced NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades involving ERK, JNK, and p38, is also activated by LPS and contributes to the inflammatory response. Flavonoids are known to modulate these cascades.
Caption: Proposed modulation of the LPS-induced MAPK signaling pathway.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a general workflow for the isolation of 2"-O-beta-L-galactopyranosylorientin from its natural sources and subsequent screening for its anti-inflammatory bioactivity.
Caption: General experimental workflow for isolation and bioactivity screening.
References
- 1. 2"-O-beta-L-galactopyranosylorientin | TargetMol [targetmol.com]
- 2. 2"-O-beta-L-galactopyranosylorientin | MP Sciences [mpsciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2''-O-Beta-L-Galorientin | CAS#:861691-37-4 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103623075A - Preparation method for trollius chinensis bunge extract - Google Patents [patents.google.com]
